molecular formula C13H16O2 B1297058 1-Mesitylbutane-1,3-dione CAS No. 6450-57-3

1-Mesitylbutane-1,3-dione

Cat. No.: B1297058
CAS No.: 6450-57-3
M. Wt: 204.26 g/mol
InChI Key: MBZZDUHWYNESIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mesitylbutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of mesityl oxide with ethyl acetoacetate in the presence of a base such as potassium hydroxide. The reaction mixture is typically refluxed in ethanol for a specified period, followed by purification through preparative thin-layer chromatography (TLC) on silica gel using a mixture of petroleum ether and ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Mesitylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the mesityl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of mesityl-substituted diketones or carboxylic acids.

    Reduction: Formation of mesityl-substituted alcohols.

    Substitution: Formation of halogenated or nitrated mesityl derivatives.

Scientific Research Applications

1-Mesitylbutane-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Mesitylbutane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, forming stable complexes with biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZZDUHWYNESIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327164
Record name 1-mesitylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6450-57-3
Record name 1-mesitylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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